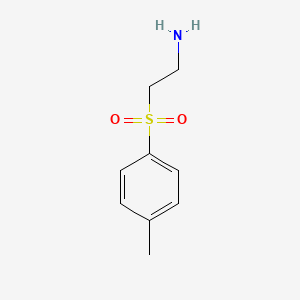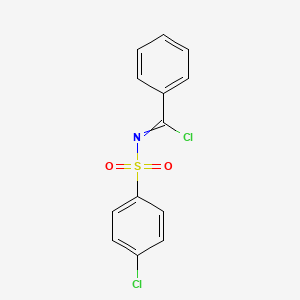
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is a chemical compound known for its unique structure and reactivity It is composed of a benzenecarboximidoyl chloride group attached to a 4-chlorobenzene-1-sulfonyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarboximidoyl chloride. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure complete conversion and high yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high throughput.
化学反应分析
Types of Reactions
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, facilitating the substitution of other electrophiles on the aromatic ring.
Nucleophilic Substitution: The chloride group in the benzenecarboximidoyl chloride moiety can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids such as aluminum chloride and iron(III) chloride for electrophilic aromatic substitution, and nucleophiles like amines and alcohols for nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield substituted aromatic compounds, while nucleophilic substitution can produce a variety of substituted benzenecarboximidoyl derivatives .
科学研究应用
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide has several applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group can interact with nucleophiles, leading to the formation of new chemical bonds. Additionally, the benzenecarboximidoyl chloride moiety can undergo nucleophilic substitution, further expanding its reactivity .
相似化合物的比较
Similar Compounds
4-Chlorobenzenesulfonyl chloride: This compound is similar in structure but lacks the benzenecarboximidoyl chloride moiety.
Benzenecarboximidoyl chloride: This compound is similar but does not contain the 4-chlorobenzenesulfonyl group.
Uniqueness
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both the sulfonyl chloride and carboximidoyl chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
属性
CAS 编号 |
4513-26-2 |
|---|---|
分子式 |
C13H9Cl2NO2S |
分子量 |
314.2 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)sulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9Cl2NO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
JMSIBHGFTPRKEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


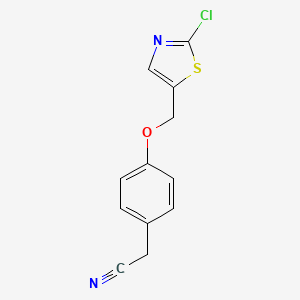
![6-(Methylsulfonyl)benzo[d]thiazole](/img/structure/B1622996.png)
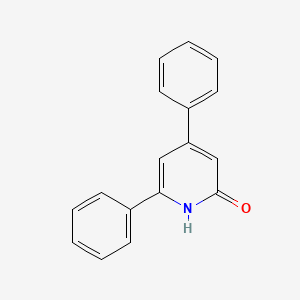
![2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid](/img/structure/B1622998.png)
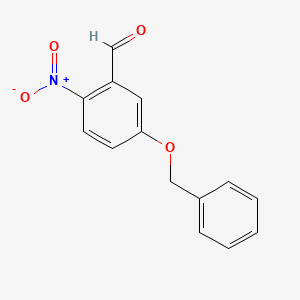
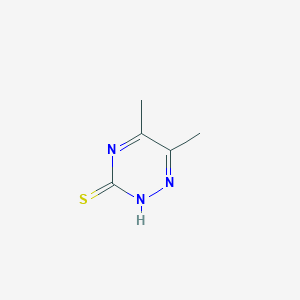
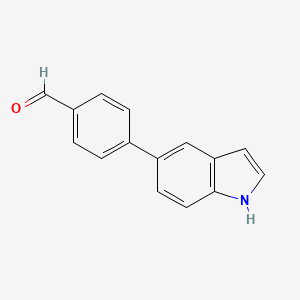
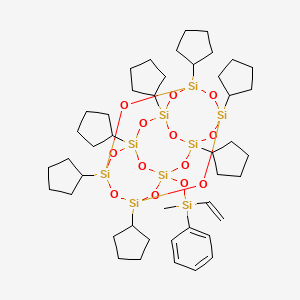
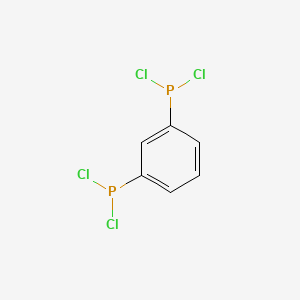
![2,2'-{Oxybis[(2,1-phenylene)oxy]}bis(N,N-dicyclohexylacetamide)](/img/structure/B1623010.png)
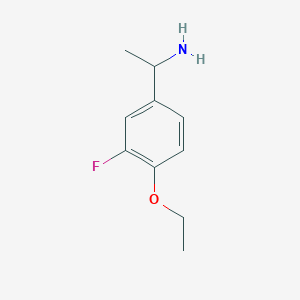

![6,8-Dibromo-1',3',3'-trimethylspiro[chromene-2,2'-indole]](/img/structure/B1623015.png)
